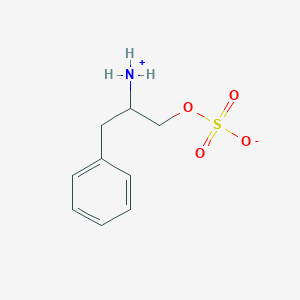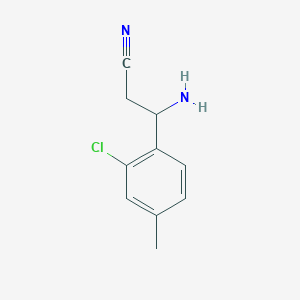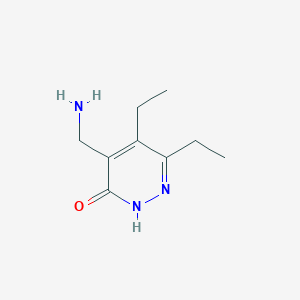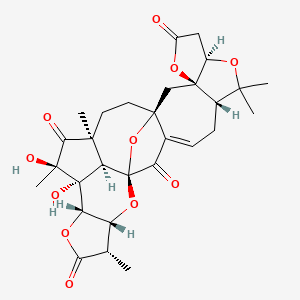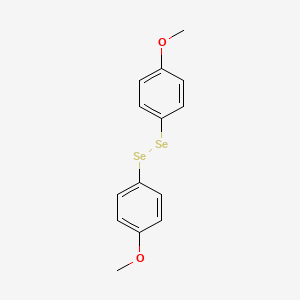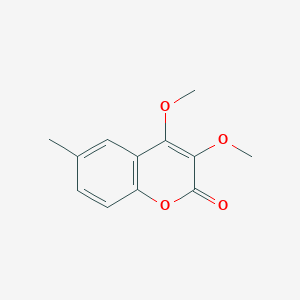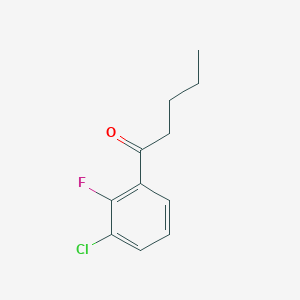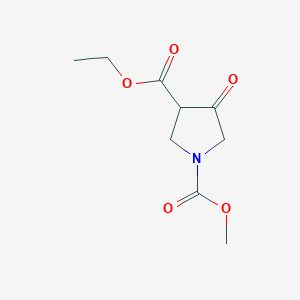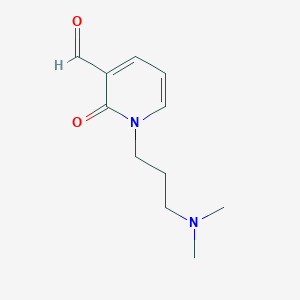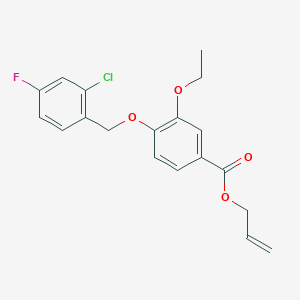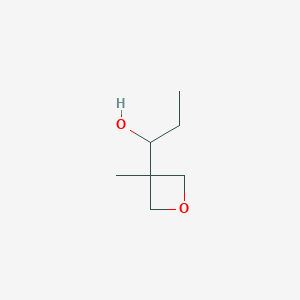
1-(3-Methyloxetan-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyloxetan-3-yl)propan-1-ol is an organic compound with the molecular formula C7H14O2. It is a colorless liquid that is used primarily in scientific research and industrial applications. The compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a hydroxyl group attached to a propyl chain.
Preparation Methods
The synthesis of 1-(3-Methyloxetan-3-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methyloxetane with propanal in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-(3-Methyloxetan-3-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and alkyl halides.
Scientific Research Applications
1-(3-Methyloxetan-3-yl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and novel treatments for various diseases, often involves this compound.
Industry: It is employed in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(3-Methyloxetan-3-yl)propan-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
1-(3-Methyloxetan-3-yl)propan-1-ol can be compared with other similar compounds, such as:
Propan-1-ol: A primary alcohol with a simpler structure, lacking the oxetane ring.
2-Methylpropan-1-ol:
3-Methylbutan-1-ol: A primary alcohol with a longer carbon chain and a methyl group at the third position.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-(3-methyloxetan-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-3-6(8)7(2)4-9-5-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
ODAQOIGBGRVGJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(COC1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


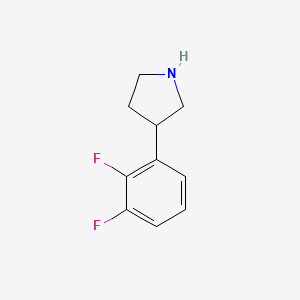
![4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026186.png)
